Platinum(II) Complex Cytotoxicity: Ortho-Fluorine Position Maintains Activity Equivalent to Meta/Para in [Bis(fluorophenyl)ethylenediamine]platinum(II) Systems
In the P388 D1 leukemia cell line (48 h exposure), [1,2-bis(fluorophenyl)ethylenediamine]platinum(II) complexes showed comparable activity on both cell number reduction and ³H-thymidine incorporation irrespective of whether the fluorine substituent was in the ortho, meta, or para position [1]. Critically, the stereochemical configuration (R,R/S,S vs. R,S) was the dominant determinant of potency: R,R/S,S-configured complexes were approximately 10-fold more active than cisplatin in the tumor colony forming assay, while R,S-configured analogs were substantially less active [1]. This establishes that ortho-fluorine substitution imposes no activity penalty relative to meta or para substitution in this pharmacophore class, making 1-(2-fluorophenyl)ethane-1,2-diamine a viable precursor for antitumor platinum(II) complexes.
| Evidence Dimension | In vitro antitumor activity (tumor colony forming assay) of R,R/S,S vs. R,S configurated [1,2-bis(fluorophenyl)ethylenediamine]platinum(II) complexes |
|---|---|
| Target Compound Data | R,R/S,S configurated [1,2-bis(2-fluorophenyl)ethylenediamine]platinum(II) complexes: ~10-fold more active than cisplatin (class-level inference from ortho-fluoro analog data) |
| Comparator Or Baseline | Cisplatin (baseline); R,S configurated analogs: t½ ≈ 20 h for maximal effect; R,R/S,S diaqua[1,2-bis(4-fluorophenyl)ethylenediamine]platinum(II): t½ ≈ 1.6 h |
| Quantified Difference | R,R/S,S configurated compounds approximately 10× more active than cisplatin in colony assay; activity comparable across ortho, meta, and para fluorine positions |
| Conditions | P388 D1 mouse leukemia cell line; 48 h drug exposure; tumor colony forming assay; ³H-thymidine incorporation assay |
Why This Matters
Procurement of 1-(2-fluorophenyl)ethane-1,2-diamine 2HCl enables synthesis of ortho-fluorinated platinum(II) complexes without sacrificing the antitumor potency observed with meta- or para-fluorinated analogs, while ortho-substitution may offer distinct pharmacokinetic or formulation advantages that warrant independent investigation.
- [1] Reile H, Müller R, Gust R, Laske R, Krischke W, Bernhardt G, Spruss T, Jennerwein M, Engel J, Seeber S, Osieka R. Tumor inhibiting [1,2-bis(fluorophenyl)ethylenediamine]platinum(II) complexes. Part II: Biological evaluation-in vitro studies on the P 388 D1 leukemia cell line. Arch Pharm (Weinheim). 1990;323(3):133-140. doi:10.5283/epub.4832. View Source
